TCN 213 is classified as a non-competitive antagonist that selectively blocks the GluN2A subtype of N-methyl-D-aspartate receptors. Its pharmacological profile indicates that it acts in a glycine-dependent manner, meaning its antagonistic effects are influenced by the presence of glycine, a co-agonist required for receptor activation. This specificity makes TCN 213 an important tool for studying the functional roles of different NMDA receptor subtypes in various physiological and pathological contexts.
The synthesis of TCN 213 involves several key steps that utilize organic chemistry techniques to create its complex molecular structure. While specific synthetic pathways are not detailed in the available literature, compounds like TCN 213 typically undergo processes such as:
The precise synthetic route can vary based on the desired yield and purity of the final compound.
TCN 213 has a complex molecular structure that can be described as follows:
The three-dimensional conformation of TCN 213 is critical for its interaction with the NMDA receptor, influencing both its binding affinity and specificity.
TCN 213 primarily participates in biochemical reactions where it interacts with NMDA receptors. Its mechanism involves:
Experimental studies have demonstrated that TCN 213 effectively modulates synaptic responses in neuronal cultures, showcasing its utility in research settings.
The mechanism of action for TCN 213 involves several steps:
Studies have shown that TCN 213 can effectively alter neuronal excitability and synaptic strength, underscoring its relevance in neuropharmacology.
These properties are essential for handling and application in laboratory settings, particularly when used in biological assays.
TCN 213 has several important applications in scientific research:
TCN 213 (Chemical Name: N-(Cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide) is a synthetic organic compound with the molecular formula C₁₈H₂₄N₄OS₂ and a molecular weight of 376.54 g/mol [1] [9]. Its structure features a 1,3,4-thiadiazole core linked to a benzylamine moiety via an amino group and to a cyclohexylmethyl-acetamide group through a thioether bridge [1]. Key physicochemical properties include:
The compound adheres to Lipinski's Rule of Five (0 violations), suggesting drug-like pharmacokinetic potential [1]. Canonical SMILES and InChIKey identifiers provide unambiguous structural representation:
SMILES: O=C(CSC1=NN=C(NCC2=CC=CC=C2)S1)NCC3CCCCC3 InChIKey: XBAZPYFIYYCZBO-UHFFFAOYSA-N ``` [1] *Table 1: Physicochemical Profile of TCN 213* | **Property** | **Value** | |----------------------------|-------------------------------| | Molecular Formula | C₁₈H₂₄N₄OS₂ | | Molecular Weight | 376.54 g/mol | | Hydrogen Bond Acceptors | 5 | | Hydrogen Bond Donors | 2 | | Topological Polar Surface Area | 120.45 Ų | | XLogP | 4.76 | | Melting Point | 135–137°C | | Storage Stability | 4°C (light-protected) | ### 1.2 Synthesis and Purity Standards TCN 213 (CAS 556803-08-8) is synthesized through a **convergent organic pathway** involving: 1. Functionalization of 1,3,4-thiadiazole with benzylamine. 2. Alkylation with chloroacetamide intermediates. 3. Coupling with cyclohexylmethylamine [9]. Commercial suppliers (e.g., Tocris Bioscience, MedChemExpress) provide TCN 213 as a lyophilized powder with **≥99% purity**, verified via reverse-phase HPLC [4] [7]. Rigorous quality control includes: - **Certificate of Analysis**: Batch-specific validation of identity (mass spectrometry) and purity [4]. - **Storage Specifications**: Light-sensitive storage at 4°C in anhydrous conditions to prevent degradation [7] [9]. - **Solvent Compatibility**: Stable in DMSO for stock solutions (up to 250 mg/mL), but limited stability in aqueous buffers [7]. ### 1.3 Comparative Analysis with Structural Analogues (e.g., TCN 201) TCN 213 and TCN 201 represent the first generation of **GluN2A-selective NMDA receptor antagonists** identified through high-throughput screening [3]. Despite shared sulfonamide-free scaffolds, they exhibit critical differences: - **Potency**: TCN 201 has ~30-fold higher affinity (*K*<sub>B</sub> = 67 nM) than TCN 213 (*K*<sub>B</sub> = 2 μM) at GluN1/GluN2A receptors [3]. - **Glycine Dependency**: Both exhibit glycine-dependent antagonism, but TCN 213 requires higher concentrations (IC₅₀ = 0.55 μM at 75 nM glycine vs. 40 μM at 7.5 μM glycine) [5] [6]. - **Structural Specificity**: - TCN 201 contains a benzenesulfonamide-chlorofluoroaryl backbone [3]. - TCN 213 uses a thiadiazole-thioacetamide scaffold [9]. Crystallographic studies reveal both bind at the **GluN1-GluN2A heterodimer interface**, displacing Val783 in GluN2A to stabilize the apo (closed-cleft) conformation of the GluN1 ligand-binding domain (LBD) [6]. This allosterically inhibits glycine binding, reducing channel activation [6]. *Table 2: Key Pharmacological Differences Between TCN 213 and TCN 201* | **Parameter** | **TCN 213** | **TCN 201** | |-----------------------|-------------------------------|-------------------------------| | GluN2A IC₅₀ (3 μM glycine) | ~3.5 μM | ~0.2 μM | | Glycine Shift (IC₅₀ 3μM vs. 300μM glycine) | >10-fold increase | ~4-fold increase | | GluN2B/C/D Activity | >100 μM IC₅₀ | >30 μM IC₅₀ | | Solubility | Low | Very low | | Molecular Mechanism | Non-competitive glycine antagonist | Non-competitive glycine antagonist | *Figure: Mechanism of Allosteric Inhibition*
GluN1 Glycine Binding Site││ TCN 213/201 binds at GluN1-GluN2A interface│ → Displaces Val783 (GluN2A)│ → Stabilizes GluN1 apo conformation│ → Prevents glycine-induced gating```
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2